molecular formula C6H4Br2O B1293422 2,5-Dibromophenol CAS No. 28165-52-8

2,5-Dibromophenol

Cat. No.: B1293422
CAS No.: 28165-52-8
M. Wt: 251.9 g/mol
InChI Key: GUXWVUVLXIJHQF-UHFFFAOYSA-N
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Description

2,5-Dibromophenol: is an organic compound with the molecular formula C₆H₄Br₂O . It is one of the six structural isomers of dibromophenol, characterized by the presence of two bromine atoms and one hydroxyl group attached to a benzene ring. This compound is a solid at room temperature and has a melting point of approximately 73-74°C . It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Future Directions

The future directions for research on 2,5-Dibromophenol could include further investigation into its environmental occurrence, toxic effects, and transformation. Additionally, more research could be conducted to understand its binding interactions with human serum albumin .

Mechanism of Action

Target of Action

2,5-Dibromophenol is a type of bromophenol, which consists of one hydroxy group and two bromine atoms bonded to a benzene ring

Mode of Action

Bromophenols, in general, are produced by electrophilic halogenation of phenol with bromine . This suggests that this compound may interact with its targets through similar electrophilic mechanisms, leading to changes in the target’s function or structure.

Pharmacokinetics

It is known that the compound is solid at room temperature . Its solubility in water is low, but it can slightly dissolve in chloroform and methanol . These properties may affect its bioavailability and distribution in the body.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it should be stored under inert atmosphere and room temperature to maintain its stability . Furthermore, its solubility in different solvents suggests that the compound’s action and efficacy may be influenced by the chemical environment.

Biochemical Analysis

Biochemical Properties

2,5-Dibromophenol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to inhibit certain cytochrome P450 enzymes, which are essential for the metabolism of various substrates in the liver . Additionally, this compound can interact with other biomolecules such as glutathione, a critical antioxidant in cellular defense mechanisms . These interactions often involve the formation of covalent bonds or non-covalent interactions, leading to changes in the activity of the target biomolecules.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and impact cellular metabolism. For instance, it can induce the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to cope with toxic insults .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is the inhibition of enzyme activity. For example, it can bind to the active site of cytochrome P450 enzymes, preventing the metabolism of their substrates . This inhibition can lead to the accumulation of toxic compounds within the cell. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, including liver damage and oxidative stress . Studies have shown that there is a threshold dose above which the adverse effects become pronounced. These findings highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress responses . It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific carrier proteins . The compound tends to accumulate in tissues with high metabolic activity, such as the liver, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum . This localization is facilitated by its interactions with specific targeting signals and post-translational modifications. Within these compartments, this compound can influence various biochemical processes, including enzyme activity and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromophenol can be synthesized through several methods. One common synthetic route involves the demethylation of 2,5-dibromoanisole. The reaction is typically carried out in the presence of aluminum trichloride (AlCl₃) and N,N-dimethylformamide (DMF) at temperatures ranging from 80-100°C . The reaction proceeds as follows:

    Demethylation Reaction:

Industrial Production Methods: The industrial preparation of this compound involves a multi-step process starting from 2-amino-5-nitrobenzenemethyl ether. The steps include diazotization bromination, reduction, secondary diazotization bromination, and demethylation .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium nitrite and sulfuric acid are used for diazotization, followed by bromination.

    Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products include various substituted phenols.

    Oxidation and Reduction Reactions: Products include quinones and hydroquinones.

Scientific Research Applications

2,5-Dibromophenol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Comparison with Similar Compounds

  • 2,3-Dibromophenol
  • 2,4-Dibromophenol
  • 2,6-Dibromophenol
  • 3,4-Dibromophenol
  • 3,5-Dibromophenol

Comparison: 2,5-Dibromophenol is unique due to the specific positioning of the bromine atoms and hydroxyl group on the benzene ring. This arrangement influences its chemical reactivity and biological activity. Compared to other isomers, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity patterns in chemical reactions .

Properties

IUPAC Name

2,5-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXWVUVLXIJHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182430
Record name 2,5-Dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28165-52-8
Record name 2,5-Dibromophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028165528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dibromophenol
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Synthesis routes and methods

Procedure details

61.6 Grams of 2,5-dibromoaniline and 250 g of 75% aqueous sulfuric acid solution were charged into a ceramic ball mill having one liter capacity. A suspension of fine particles of 2,5-dibromoaniline sulfate was prepared by a method similar to that described in Example 5. The suspension was transferred into a beaker having one liter capacity. The ceramic ball mill used was washed with 120 g of 75% aqueous sulfuric acid solution and the washings were transferred into the beaker. Diazotization of 2,5-dibromoaniline sulfate in the form of suspension of fine particles was carried out by a method similar to that described in Example 5 except that 18.2 g of sodium nitrite powder was added. Hydrolysis of 2,5-dibromobenzenediazonium sulfate was carried out by a method similar to that described in Example 5. A xylene layer was isolated from the hydrolyzed product and a crude product of 2,5-dibromophenol was obtained after the xylene was removed by distillation. The crude product of 2,5-dibromophenol was steam distilled by introducing superheated steam. After the distillate was cooled, crystallized 2,5-dibromophenol thus formed was obtained by filtration and dried. 47.3 Grams of 2,5-dibromophenol having melting point of 71°-74° C was obtained. The yield was found to be 85.0%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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